N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3-(pyridin-2-yloxy)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound that features a unique combination of pyridine, thiazole, and azabicyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thiazole ring through the reaction of α-bromoketones with 2-aminopyridine . The resulting intermediate can then be further functionalized to introduce the pyridin-2-yloxy and azabicyclo moieties under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl₃) with appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl moiety and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: These compounds contain a similar heterocyclic structure and have shown promise in medicinal chemistry.
Uniqueness
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of multiple heterocyclic structures, which can confer distinct biological and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-pyridin-2-yloxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c27-21(25-20-24-18(13-29-20)17-5-1-3-9-22-17)26-14-7-8-15(26)12-16(11-14)28-19-6-2-4-10-23-19/h1-6,9-10,13-16H,7-8,11-12H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVUBNWGHLZUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=NC(=CS3)C4=CC=CC=N4)OC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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